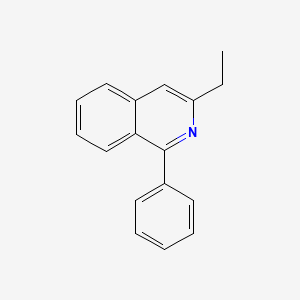

3-Ethyl-1-phenylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

65737-05-5 |

|---|---|

Molecular Formula |

C17H15N |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

3-ethyl-1-phenylisoquinoline |

InChI |

InChI=1S/C17H15N/c1-2-15-12-14-10-6-7-11-16(14)17(18-15)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |

InChI Key |

NZMRRLWEFWWQNG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation and Cross-Coupling of Halogenated Precursors

Chlorinated intermediates enable post-cyclization functionalization. For instance, 3-chloro-1-phenylisoquinoline undergoes palladium-catalyzed cross-coupling with ethyl Grignard reagents (e.g., EtMgBr) to install the ethyl group :

-

Synthesis of 3-Chloro Precursor : Bromination of 1-phenylisoquinoline followed by chlorination (70–85% yield) .

-

Coupling Reaction : Using Pd/C or PtO₂ under H₂ (1–100 atm) in methanol with ethylating agents, yielding 3-ethyl derivatives (28–63% yield) .

Challenges :

-

Over-reduction risks require precise control of H₂ pressure .

-

Steric hindrance from the phenyl group at position 1 may lower coupling efficiency .

While typically used for aryl groups, Suzuki-Miyaura coupling adapts to ethyl introduction via alkylboronic acids. For example, 3-bromo-1-phenylisoquinoline reacts with ethylboronic acid under Pd(PPh₃)₂Cl₂ catalysis :

-

Conditions : THF/H₂O, K₂CO₃, 65°C, 12 hours (40–60% yield) .

-

Limitations : Lower yields compared to aryl boronic acids due to alkylboron instability .

Friedel-Crafts Alkylation of Isoquinoline Intermediates

Direct alkylation of 1-phenylisoquinoline at position 3 employs AlCl₃-catalyzed Friedel-Crafts reactions with ethyl halides :

-

Reaction Setup : 1-Phenylisoquinoline, ethyl bromide, and AlCl₃ in dichloromethane (0°C to RT).

-

Yield : 45–55%, with competing polysubstitution requiring careful stoichiometry .

Purification : Column chromatography (hexane/EtOAc) isolates the mono-ethyl product .

Rh(III)-Catalyzed C–H Activation and Annulation

Rhodium catalysis enables one-pot synthesis from ethyl-containing alkynes and benzaldehydes :

-

Substrate Preparation : (E)-2-(Ethylethynyl)benzaldehyde and NH₄OAc.

-

Cyclization : [Cp*RhCl₂]₂ (5 mol%), AgOAc (2 equiv), DCE, 80°C, 12 hours (68% yield) .

Advantages :

-

Atom-economical, avoiding pre-functionalized intermediates .

-

Tolerates electron-donating/withdrawing groups on the phenyl ring .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-phenylisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can introduce various functional groups onto the isoquinoline ring .

Scientific Research Applications

3-Ethyl-1-phenylisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: The compound and its derivatives are investigated for their potential use in drug development, particularly for targeting specific biological pathways.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenylisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, some isoquinoline derivatives are known to inhibit protein kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

The nature of substituents at position 3 significantly influences the electronic structure, solubility, and biological interactions of isoquinoline derivatives. Key comparisons include:

*Estimated values based on analogous structures.

Key Observations :

- Ethyl vs. Chloro/Cyano: The ethyl group enhances lipophilicity, favoring passive diffusion across biological membranes, whereas chloro and cyano groups reduce solubility but may improve target binding via electrostatic interactions .

- Ethyl vs. Hydrazine : Hydrazine introduces hydrogen-bonding capability, critical for interactions with enzyme active sites, but reduces metabolic stability compared to alkyl groups .

- Ethyl vs.

Insights :

- Ethyl-substituted derivatives typically require alkylation steps, whereas chloro or cyano groups are introduced via halogenation or nitrile addition .

- Dihydro derivatives (e.g., 3,4-dihydroisoquinolines) are synthesized via cyclization reactions, which may limit aromaticity and alter biological activity .

Trends :

- Ethyl vs. Longer Alkyl Chains : Shorter alkyl chains (e.g., ethyl) balance cytotoxicity and selectivity, while longer chains (C6–C17) may improve potency but increase toxicity .

- Chloro/Cyano Derivatives: Exhibit reduced antimicrobial activity, likely due to poor solubility and membrane penetration .

Structural and Crystallographic Insights

- This compound: Predicted to exhibit tight molecular packing via van der Waals interactions due to its nonpolar ethyl group, contrasting with hydrogen-bond-driven packing in hydrazine derivatives .

- 1-(3-Phenylisoquinolin-1-yl)hydrazine: Forms dimers via N–H⋯N hydrogen bonds (R₂²(6) and R₂²(10) motifs), enhancing crystalline stability .

- Diselenide Derivatives: Selenium incorporation (e.g., 3-phenylisoquinoline diselenides) introduces unique redox activity but complicates synthesis .

Biological Activity

3-Ethyl-1-phenylisoquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

This compound has the molecular formula and is characterized by its isoquinoline structure, which is known for diverse biological activities. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of isoquinoline derivatives, including this compound.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3-Phenylisoquinoline | Enterococcus faecalis | 64 µg/mL |

| Sanguinarine | MRSA | 16 µg/mL |

In a study investigating various isoquinoline derivatives, this compound demonstrated significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The binding affinity of this compound to bacterial proteins such as FtsZ was confirmed through fluorescence spectroscopy, indicating its potential as a therapeutic agent targeting bacterial cell division .

Anticancer Activity

Isoquinolines have also been studied for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cells.

Case Study: Apoptotic Effects in Cancer Cells

A recent study evaluated the effects of various isoquinolines on cancer cell lines. The results indicated that this compound can significantly inhibit cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM depending on the cancer cell line tested .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Protein Synthesis : By targeting bacterial FtsZ, it disrupts the polymerization necessary for bacterial cell division.

- Induction of Apoptosis : In cancer cells, it activates caspase pathways leading to programmed cell death.

- Antioxidant Properties : Some studies suggest that isoquinolines can scavenge free radicals, providing protective effects against oxidative stress .

Toxicological Assessment

Toxicity studies are crucial for evaluating the safety profile of any new compound. Preliminary assessments indicate that this compound exhibits minimal cytotoxicity towards mammalian cells, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 3-Ethyl-1-phenylisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization or condensation reactions. For example, substituted isoquinolines are synthesized via the Pfitzinger reaction or Friedländer condensation (modified for ethyl and phenyl substituents). Key parameters include:

- Temperature : Elevated temperatures (e.g., 95–102°C) improve cyclization efficiency but may degrade sensitive groups .

- Catalysts : Use of Lewis acids (e.g., PPh₃) or bases (e.g., DBU) to stabilize intermediates .

- Solvent Systems : Polar aprotic solvents (e.g., dioxane, THF) enhance solubility of aromatic precursors .

- Yield Optimization : Pilot studies using fractional factorial designs can identify critical variables (e.g., molar ratios, reaction time) .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | SeO₂, dioxane, 102°C | ~75% | |

| Reduction | NaBH₄, EtOH, 0°C→RT | ~80% |

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze aromatic proton environments (δ 7.2–8.5 ppm for phenyl/isoquinoline protons; δ 1.2–1.5 ppm for ethyl CH₃). Coupling patterns distinguish substitution positions .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 233 (C₁₇H₁₅N⁺) and fragmentation patterns (e.g., loss of ethyl group: m/z 205) .

- Elemental Analysis : Confirm empirical formula (C₁₇H₁₅N) with ≤0.3% deviation .

- Purity Assessment : Use HPLC with a C18 column (MeCN/H₂O gradient) to detect impurities ≥0.1% .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to minimize inhalation risks .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats .

- Waste Disposal : Follow EPA guidelines for halogenated organics (if halogenated intermediates are used) .

- Toxicity Data : Note that chronic toxicity is uncharacterized; assume acute toxicity similar to phenylisoquinoline analogs (LD₅₀ > 500 mg/kg in rodents) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to model interactions between variables (e.g., temperature, catalyst loading) .

- Byproduct Identification : Use LC-MS/MS to trace unwanted intermediates (e.g., over-oxidized derivatives).

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to halt reactions at optimal conversion points .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem, Reaxys, and peer-reviewed studies to identify trends (e.g., substituent effects on antibacterial activity) .

- Dose-Response Validation : Replicate assays (e.g., MIC tests) under standardized conditions (e.g., CLSI guidelines) .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities and compare with experimental IC₅₀ values .

Q. What strategies are effective for analyzing spectral data contradictions in structurally similar analogs?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to confirm assignments (e.g., ethyl group position) .

- Crystallography : Compare experimental XRD data with predicted crystal structures (Mercury CSD software) .

Q. How to design experiments for structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer :

- Systematic Substitution : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at positions 4, 6, or 7 to modulate electronic effects .

- In Vitro Assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., FtsZ inhibition for antibacterial SAR) .

- Data Normalization : Express activity relative to logP and polar surface area to account for bioavailability differences .

Q. What methodologies address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- QSAR Models : Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using EPI Suite or TEST software .

- Microcosm Studies : Assess biodegradability in soil/water systems (OECD 301/307 guidelines) .

- Bioaccumulation Screening : Use in silico tools (e.g., BCFBAF) to estimate partition coefficients .

Tables for Key Data

Q. Table 1: Synthetic Routes and Yields

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | SeO₂, dioxane, 102°C | 75 | |

| Reduction | NaBH₄, EtOH | 80 | |

| Knoevenagel | Triethylamine, PPh₃ | 80 |

Q. Table 2: Spectral Benchmarks

| Technique | Key Peaks/Data | Significance |

|---|---|---|

| ¹H NMR | δ 1.3 (t, CH₃), δ 4.2 (q, CH₂) | Confirms ethyl group |

| MS | m/z 233 [M⁺] | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.